molecular formula C15H18N2O3S B263856 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide

4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide

Cat. No.: B263856
M. Wt: 306.4 g/mol
InChI Key: RZVPQJHIHIEUOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide, also known as MPB, is a sulfonamide compound that has been widely used in scientific research applications. MPB is a potent inhibitor of carbonic anhydrase, an enzyme that plays a critical role in various physiological processes, including acid-base balance, respiration, and ion transport.

Mechanism of Action

4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide inhibits carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the conversion of carbon dioxide and water to bicarbonate and hydrogen ions, leading to a decrease in the activity of carbonic anhydrase. This inhibition can have various effects on physiological processes, including a decrease in acid secretion in the stomach and an increase in bicarbonate secretion in the pancreas.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In the digestive system, this compound has been shown to decrease acid secretion in the stomach, which can be beneficial in the treatment of gastric ulcers. In the respiratory system, this compound has been shown to increase the excretion of bicarbonate ions, which can be beneficial in the treatment of respiratory acidosis. In the nervous system, this compound has been shown to have anxiolytic effects, which can be beneficial in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, which makes it a useful tool for studying the role of carbonic anhydrase in various physiological processes. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, this compound does have some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, its specificity for carbonic anhydrase can be a limitation in experiments where other enzymes may also be involved.

Future Directions

There are several future directions for research on 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide. One area of research could be the development of more specific inhibitors of carbonic anhydrase that can target specific isoforms of the enzyme. Another area of research could be the investigation of the effects of this compound on other physiological processes beyond acid-base balance, respiration, and ion transport. Finally, the use of this compound in the treatment of various diseases, such as gastric ulcers and anxiety disorders, could also be an area of future research.
Conclusion:
In conclusion, this compound is a sulfonamide compound that has been widely used in scientific research applications due to its potent inhibition of carbonic anhydrase. It has several advantages for lab experiments, including its potency and ease of synthesis, but also has some limitations, including its toxicity at high concentrations. Future research on this compound could focus on the development of more specific inhibitors of carbonic anhydrase, investigation of its effects on other physiological processes, and its use in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide involves the reaction of 4-methyl-2-nitrobenzenesulfonamide with 2-pyridinecarboxaldehyde in the presence of sodium methoxide. The resulting product is then reduced with sodium borohydride to yield this compound. This synthesis method has been well-established and has been used in numerous studies.

Scientific Research Applications

4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide has been widely used in scientific research applications due to its potent inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and hydrogen ions. This compound has been used to study the role of carbonic anhydrase in various physiological processes, including acid-base balance, respiration, and ion transport.

Properties

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

4-methyl-2-propoxy-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C15H18N2O3S/c1-3-10-20-13-11-12(2)7-8-14(13)21(18,19)17-15-6-4-5-9-16-15/h4-9,11H,3,10H2,1-2H3,(H,16,17)

InChI Key

RZVPQJHIHIEUOT-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2=CC=CC=N2

Canonical SMILES

CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2=CC=CC=N2

Origin of Product

United States

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